2-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
Overview
Description
2-(1,3,2-Dioxaborinan-2-yl)benzaldehyde is a chemical compound with the molecular formula C10H11BO3. It is characterized by the presence of a benzaldehyde group attached to a 1,3,2-dioxaborinane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,2-Dioxaborinan-2-yl)benzaldehyde typically involves the reaction of benzaldehyde with a boronic acid derivative in the presence of a diol. One common method is the reaction of benzaldehyde with 4-formylbenzeneboronic acid and propane-1,3-diol to form the cyclic ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,3,2-Dioxaborinan-2-yl)benzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form various biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions, along with bases such as potassium carbonate (K2CO3).
Major Products
Oxidation: 2-(1,3,2-Dioxaborinan-2-yl)benzoic acid.
Reduction: 2-(1,3,2-Dioxaborinan-2-yl)benzyl alcohol.
Substitution: Various biaryl compounds depending on the aryl halide used in the reaction.
Scientific Research Applications
2-(1,3,2-Dioxaborinan-2-yl)benzaldehyde has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into boron-containing compounds has shown potential in the development of new drugs, particularly in cancer therapy due to boron’s ability to capture neutrons.
Industry: It can be used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3,2-Dioxaborinan-2-yl)benzaldehyde largely depends on the specific reactions it undergoes. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product. The molecular targets and pathways involved in its biological applications are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
- 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile
- 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
Uniqueness
2-(1,3,2-Dioxaborinan-2-yl)benzaldehyde is unique due to its specific structure, which combines a benzaldehyde group with a 1,3,2-dioxaborinane ring. This structure imparts unique reactivity, particularly in cross-coupling reactions, making it a valuable compound in organic synthesis.
Properties
IUPAC Name |
2-(1,3,2-dioxaborinan-2-yl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO3/c12-8-9-4-1-2-5-10(9)11-13-6-3-7-14-11/h1-2,4-5,8H,3,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYYIVRLKXZEAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=CC=C2C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569148 | |
Record name | 2-(1,3,2-Dioxaborinan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141522-25-0 | |
Record name | 2-(1,3,2-Dioxaborinan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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